6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
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Overview
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and a pyridin-2-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the 2,4-Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and an appropriate catalyst like aluminum chloride (AlCl3).
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with pyridin-2-ylmethylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of the corresponding amine from the carboxamide group.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide: Lacks the pyridin-2-ylmethyl group.
2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide: Lacks the chloro substituent.
6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of both the chloro substituent and the pyridin-2-ylmethyl group in 6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-6-8-19(16(2)11-15)23-13-21(20-12-17(25)7-9-22(20)28-23)24(29)27-14-18-5-3-4-10-26-18/h3-13H,14H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQIMNWLCJFWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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